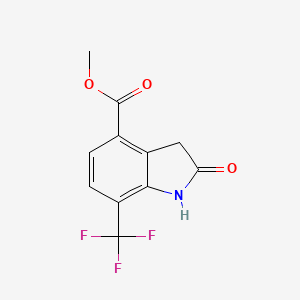

Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate

Description

BenchChem offers high-quality Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-oxo-7-(trifluoromethyl)-1,3-dihydroindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO3/c1-18-10(17)5-2-3-7(11(12,13)14)9-6(5)4-8(16)15-9/h2-3H,4H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSKZAOZNPIPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CC(=O)NC2=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697523 | |

| Record name | Methyl 2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260676-89-8 | |

| Record name | Methyl 2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-(Trifluoromethyl)-2-Oxindole Scaffold

The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals. The introduction of a trifluoromethyl group at the 7-position of the indoline ring, as seen in Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate, offers significant advantages in drug design. The electron-withdrawing nature of the trifluoromethyl group can profoundly influence the molecule's acidity, basicity, and dipole moment, thereby modulating its binding affinity for biological targets. Furthermore, the CF₃ group is known to enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and bioavailability. This makes Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate a crucial intermediate in the synthesis of novel therapeutics targeting a range of diseases, including cancer and inflammatory conditions. This guide provides a comprehensive overview of a plausible synthetic pathway for this important building block, drawing from established chemical principles and analogous transformations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate suggests a convergent synthesis strategy. The core 2-oxindole ring can be constructed through an intramolecular cyclization reaction. The key functionalities, the C4-methyl ester and the C7-trifluoromethyl group, must be installed on a suitable aniline precursor. This leads to a proposed multi-step synthesis commencing from a commercially available, appropriately substituted aniline.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Pathway

The synthesis of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate can be envisioned through a multi-step sequence starting from a commercially available substituted nitrobenzene. The key steps involve the introduction of the carboxylate functionality, reduction of the nitro group to an aniline, amide formation, and a final intramolecular cyclization to construct the oxindole ring.

Caption: Proposed multi-step synthesis pathway.

Detailed Experimental Protocols

Part 1: Synthesis of the Aniline Precursor

Step 1: Hydrolysis of 2-Nitro-6-(trifluoromethyl)benzonitrile to 2-Nitro-6-(trifluoromethyl)benzoic acid

-

Rationale: The commercially available 2-nitro-6-(trifluoromethyl)benzonitrile serves as a suitable starting material. The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions, which is a standard and reliable transformation.

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-nitro-6-(trifluoromethyl)benzonitrile (1.0 eq).

-

Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto ice.

-

The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 2-nitro-6-(trifluoromethyl)benzoic acid.

-

Step 2: Esterification to Methyl 2-nitro-6-(trifluoromethyl)benzoate

-

Rationale: The carboxylic acid is converted to its methyl ester to prevent unwanted side reactions in the subsequent steps and to match the target molecule's functionality. Fischer esterification is a classic and efficient method for this purpose.

-

Protocol:

-

Suspend 2-nitro-6-(trifluoromethyl)benzoic acid (1.0 eq) in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-nitro-6-(trifluoromethyl)benzoate.

-

Step 3: Reduction to Methyl 2-amino-6-(trifluoromethyl)benzoate

-

Rationale: The nitro group is selectively reduced to an amine, which is essential for the subsequent amide bond formation. Catalytic hydrogenation is a clean and high-yielding method for this transformation.

-

Protocol:

-

Dissolve Methyl 2-nitro-6-(trifluoromethyl)benzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain Methyl 2-amino-6-(trifluoromethyl)benzoate.

-

Part 2: Amide Formation and Intramolecular Cyclization

Step 4: Acylation to Methyl 2-(acrylamido)-6-(trifluoromethyl)benzoate

-

Rationale: The aniline is acylated with acryloyl chloride to introduce the α,β-unsaturated amide moiety required for the intramolecular cyclization. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

-

Protocol:

-

Dissolve Methyl 2-amino-6-(trifluoromethyl)benzoate (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.

-

Step 5: Intramolecular Heck Cyclization to Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate

-

Rationale: The final and key step is the intramolecular Heck cyclization of the acrylanilide derivative. This palladium-catalyzed reaction forms the C-C bond between the aromatic ring and the β-carbon of the acrylamide, constructing the 2-oxindole ring system. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction.

-

Protocol:

-

In a Schlenk flask, combine Methyl 2-(acrylamido)-6-(trifluoromethyl)benzoate (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), and a phosphine ligand like triphenylphosphine (PPh₃, 10-20 mol%).

-

Add a base, for example, triethylamine or potassium carbonate, and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or toluene.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to a high temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by column chromatography on silica gel to yield the final product, Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate.

-

Quantitative Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Yield (Typical) |

| 1 | 2-Nitro-6-(trifluoromethyl)benzonitrile | 2-Nitro-6-(trifluoromethyl)benzoic acid | H₂SO₄, H₂O, Reflux | >90% |

| 2 | 2-Nitro-6-(trifluoromethyl)benzoic acid | Methyl 2-nitro-6-(trifluoromethyl)benzoate | MeOH, H₂SO₄ (cat.), Reflux | >95% |

| 3 | Methyl 2-nitro-6-(trifluoromethyl)benzoate | Methyl 2-amino-6-(trifluoromethyl)benzoate | H₂, 10% Pd/C, MeOH, RT | >98% |

| 4 | Methyl 2-amino-6-(trifluoromethyl)benzoate | Methyl 2-(acrylamido)-6-(trifluoromethyl)benzoate | Acryloyl chloride, Et₃N, DCM, 0°C to RT | 70-85% |

| 5 | Methyl 2-(acrylamido)-6-(trifluoromethyl)benzoate | Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate | Pd(OAc)₂, PPh₃, Base, DMF, 80-120°C | 60-75% |

Conclusion and Future Perspectives

The synthesis of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate is a multi-step process that relies on well-established organic transformations. The key to a successful synthesis lies in the careful execution of each step, particularly the final intramolecular Heck cyclization, which requires optimization of reaction conditions. The availability of this versatile building block opens up avenues for the development of novel drug candidates with improved pharmacological profiles. Further research could focus on developing more atom-economical and environmentally benign synthetic routes, potentially through C-H activation strategies, to access this important class of molecules.

References

While a specific, published, step-by-step synthesis for Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate was not found in the immediate search, the proposed pathway is based on well-established and frequently published synthetic methodologies for analogous compounds. The following references provide a basis for the described transformations.

-

Palladium-Catalyzed Intramolecular Cyclization: Shen, H., Du, Y., Kan, J., & Su, W. (2022). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry, 20(16), 3333-3337. [Link]

-

Synthesis of Substituted 2-Oxindoles: A comprehensive overview of various synthetic methods for 2-oxindoles. Organic Chemistry Portal. [Link]

-

Trifluoromethylation in Medicinal Chemistry: A review on the role of trifluoromethyl groups in drug design. [Link]

- Patent mentioning the target compound: Corsello, S. M., & Golub, T. R. (2018). Compounds and methods useful for treating or preventing cancers. WO 2018/183936 A1.

Chemical properties of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate

An In-Depth Technical Guide to the Synthesis and Properties of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate

Introduction

Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate is a substituted indoline derivative featuring a trifluoromethyl group at the 7-position and a methyl carboxylate at the 4-position. The indoline-2-one core is a prevalent scaffold in numerous biologically active compounds and natural products. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the plausible synthetic routes, chemical properties, and detailed experimental protocols for methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate, aimed at researchers and professionals in drug discovery and development. Due to the limited availability of direct literature on this specific molecule, this guide has been constructed based on well-established synthetic methodologies for analogous substituted indolines and the known chemical behavior of its constituent functional groups.

Physicochemical Properties (Predicted)

The properties of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate can be predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₈F₃NO₃ |

| Molecular Weight | 261.18 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols. |

| Melting Point | Estimated to be in the range of 150-200 °C |

| pKa | The N-H proton is expected to be weakly acidic. |

Proposed Synthetic Pathway

A plausible synthetic route to Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate can be envisioned starting from commercially available 2-amino-3-(trifluoromethyl)benzoic acid. The proposed multi-step synthesis is outlined below.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate.

Detailed Experimental Protocols

Step 1: Esterification of 2-Amino-3-(trifluoromethyl)benzoic acid

-

Rationale: The initial step involves the protection of the carboxylic acid as a methyl ester to prevent its interference in subsequent reactions. Fischer esterification using methanol in the presence of a catalytic amount of strong acid is a standard and efficient method for this transformation.

-

Procedure:

-

To a solution of 2-amino-3-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 2-amino-3-(trifluoromethyl)benzoate.

-

Step 2: Amide Formation

-

Rationale: The amino group of the aniline derivative is acylated with chloroacetyl chloride to introduce the two-carbon unit required for the formation of the indoline ring. A non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct.

-

Procedure:

-

Dissolve methyl 2-amino-3-(trifluoromethyl)benzoate (1.0 eq) in dichloromethane (0.2 M) and cool to 0 °C.

-

Add triethylamine (1.2 eq) followed by the dropwise addition of chloroacetyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 2-(2-chloroacetamido)-3-(trifluoromethyl)benzoate.

-

Step 3: Intramolecular Cyclization

-

Rationale: The final step involves an intramolecular nucleophilic substitution to form the five-membered lactam ring of the indoline-2-one. A strong, non-nucleophilic base like sodium hydride is used to deprotonate the amide nitrogen, which then displaces the chloride to effect cyclization.

-

Procedure:

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of methyl 2-(2-chloroacetamido)-3-(trifluoromethyl)benzoate (1.0 eq) in DMF dropwise.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ (ppm): 8.5-9.0 (s, 1H, NH), 7.5-7.8 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 3.6 (s, 2H, CH₂).

-

Rationale: The amide proton (NH) is expected to appear as a broad singlet at a downfield chemical shift. The aromatic protons will likely appear as a multiplet. The methyl ester protons will be a sharp singlet around 3.9 ppm, and the methylene protons of the indoline ring will be a singlet around 3.6 ppm.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ (ppm): 175 (C=O, lactam), 165 (C=O, ester), 140-120 (Ar-C and C-CF₃), 124 (q, J = 272 Hz, CF₃), 52 (OCH₃), 36 (CH₂).

-

Rationale: The two carbonyl carbons will be observed at the downfield end of the spectrum. The aromatic carbons will appear in the 120-140 ppm region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The trifluoromethyl carbon itself will also be a quartet. The methyl and methylene carbons will be in the upfield region.

-

-

IR (KBr, cm⁻¹):

-

ν: 3200 (N-H stretch), 1735 (C=O stretch, ester), 1710 (C=O stretch, lactam), 1300-1100 (C-F stretch).

-

Rationale: The spectrum will be dominated by the strong carbonyl stretching vibrations of the ester and lactam. The N-H stretch will be a broad peak, and the strong C-F stretching bands will be prominent in the fingerprint region.

-

-

Mass Spectrometry (EI):

-

m/z: 261 (M⁺), 230 ([M-OCH₃]⁺), 202 ([M-CO₂CH₃]⁺).

-

Rationale: The molecular ion peak is expected at m/z 261. Common fragmentation patterns would include the loss of the methoxy group from the ester and the loss of the entire carbomethoxy group.

-

Reactivity and Potential Applications

Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate possesses several reactive sites that can be exploited for further chemical modifications. The secondary amine of the lactam can undergo N-alkylation or N-arylation. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The aromatic ring can potentially undergo electrophilic substitution, although the trifluoromethyl group is deactivating.

Given the prevalence of the indoline-2-one scaffold in medicinal chemistry, this compound represents a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance biological activity and improve pharmacokinetic properties. Potential applications could include the development of kinase inhibitors, anti-cancer agents, or central nervous system-active compounds.

Conclusion

This technical guide provides a scientifically reasoned approach to the synthesis, purification, and characterization of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate. While direct experimental data for this specific molecule is scarce, the proposed methodologies are based on well-established and reliable chemical transformations. The predicted physicochemical and spectroscopic data offer a solid foundation for researchers to identify and characterize this compound in a laboratory setting. The versatile structure of this molecule makes it a promising starting material for the development of new chemical entities with potential therapeutic applications.

References

Due to the limited specific literature on the target compound, the references provided are for analogous synthetic methods and general principles.

-

Fischer-Speier Esterification: For a general overview of the mechanism and application of Fischer esterific

- Title: Fischer-Speier Esterific

- Source: Wikipedia

-

URL: [Link]

-

Synthesis of Oxindoles: A review article detailing various synthetic str

- Title: The Synthesis of Oxindoles: A Review

- Source: Organic Preparations and Procedures Intern

-

URL: [Link]

-

Properties of Trifluoromethylated Compounds: A resource on the effects of trifluoromethyl groups in medicinal chemistry.

- Title: The Trifluoromethyl Group: An Omnipresent Fluorine Motif in Approved Drugs

- Source: ACS Omega

-

URL: [Link]

-

Chemical Supplier Listing: For basic inform

- Title: Methyl 2-oxo-7-(trifluoromethyl)

- Source: Molport

-

URL: [Link]

Introduction: The Significance of Trifluoromethylated Indolinones in Modern Drug Discovery

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate

The 2-oxoindoline (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its rigid, planar structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The high electronegativity and lipophilicity of the -CF₃ group can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic nature of the parent molecule.

Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate represents a key synthetic intermediate, combining the desirable features of the oxindole core with the strategic placement of a trifluoromethyl group and a carboxylate moiety. This guide provides a comprehensive overview of the analytical methodologies required to confirm the structure and purity of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols and data interpretation strategies outlined herein are designed for researchers, chemists, and drug development professionals who require unambiguous structural verification of novel chemical entities.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[2][3] For Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Experimental Protocol for NMR Data Acquisition

Rationale for Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it readily dissolves a wide range of organic compounds and its residual solvent peak does not typically overlap with key analyte signals. A standard 5 mm NMR tube is used for routine analysis. The acquisition parameters, including a sufficient relaxation delay (D1), are chosen to ensure accurate signal integration and quantification.[4]

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution and line shape.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C). For ¹⁹F NMR, an external standard like CFCl₃ (δ 0 ppm) is typically used for referencing.[5]

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis).

-

Number of Scans (NS): 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse with Nuclear Overhauser Effect (NOE) (zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024-2048 scans (due to the low natural abundance of ¹³C).

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse (zgfl).

-

Spectral Width: ~100 ppm, centered around -60 ppm.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 64-128 scans.

-

Predicted Spectroscopic Data and Interpretation

The following data is predicted based on the known structure and analysis of substituent effects in related aromatic and heterocyclic systems.[6][7][8][9]

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate in DMSO-d₆

| Atom Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |

| 1 (NH) | ~11.0, broad singlet | - |

| 3 (CH₂) | ~3.7, singlet | ~36 |

| 5 (CH) | ~7.5, doublet, J ≈ 8.0 Hz | ~128 |

| 6 (CH) | ~7.3, doublet, J ≈ 8.0 Hz | ~120 |

| 7 (C-CF₃) | - | ~125 (quartet, J ≈ 30 Hz) |

| 3a (C) | - | ~130 |

| 4 (C-COOCH₃) | - | ~132 |

| 7a (C) | - | ~145 |

| 2 (C=O) | - | ~175 |

| COOCH₃ | ~3.9, singlet | ~53 |

| COOCH₃ | - | ~165 |

| CF₃ | - | ~124 (quartet, J ≈ 270 Hz) |

¹H NMR Interpretation:

-

NH Proton (Position 1): A broad singlet is expected far downfield (~11.0 ppm) due to the acidic nature of the amide proton.

-

Aromatic Protons (Positions 5 & 6): The two aromatic protons will appear as doublets due to coupling with each other. The proton at position 5 is expected to be slightly further downfield than the proton at position 6 due to the electronic influence of the adjacent carboxylate group.

-

Methylene Protons (Position 3): These protons are adjacent to a carbonyl group and the aromatic ring, leading to a predicted chemical shift around 3.7 ppm. As they have no adjacent protons, they will appear as a singlet.

-

Methyl Protons (COOCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet around 3.9 ppm.

¹³C NMR Interpretation:

-

Carbonyl Carbons (Position 2 & Ester): Two signals are expected in the downfield region (~165-175 ppm) corresponding to the amide and ester carbonyls.

-

Aromatic Carbons: The aromatic region will show signals for both protonated and quaternary carbons. The carbon attached to the trifluoromethyl group (C7) will appear as a quartet due to one-bond coupling with the three fluorine atoms.[6] Similarly, the CF₃ carbon itself will show a strong quartet with a large coupling constant.

-

Aliphatic Carbons: The methylene carbon (C3) and the methyl ester carbon will appear in the upfield region as predicted in the table.

¹⁹F NMR Interpretation:

-

A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is predicted to be in the range of -58 to -63 ppm, which is characteristic of a CF₃ group attached to an aromatic ring.[10][11][12]

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique in pharmaceutical analysis, providing essential information on molecular weight and purity.[13][14]

Experimental Protocol for LC-MS Data Acquisition

Rationale for Experimental Choices: Electrospray ionization (ESI) is the preferred method for polar to moderately polar small molecules as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[15][16] A reversed-phase C18 column is a robust choice for initial analysis. The mobile phase contains a small amount of formic acid to facilitate protonation and improve peak shape.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

-

LC System Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2-5 µL.

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

-

MS System Parameters (ESI Positive Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas (N₂) Flow: 10 L/min.

-

Drying Gas Temperature: 350 °C.

-

Nebulizer Pressure: 45 psi.

-

Mass Range: m/z 100-500.

-

Data Acquisition: Full scan mode. For higher sensitivity and specificity, a targeted MS/MS experiment could be developed.

-

Predicted LC-MS Data and Interpretation

Table 2: Predicted LC-MS Data for Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₈F₃NO₃ |

| Monoisotopic Mass | 259.0456 |

| Expected Ion (Positive ESI) | [M+H]⁺ |

| Predicted m/z | 260.0529 |

LC-MS Interpretation:

-

The primary objective is to obtain the mass of the protonated molecule, [M+H]⁺.

-

High-resolution mass spectrometry (HRMS) is highly recommended. Observing a mass of 260.0529 with an accuracy of <5 ppm provides strong evidence for the elemental composition C₁₁H₉F₃NO₃⁺, thereby confirming the molecular formula.

-

The liquid chromatography component serves to separate the target compound from any impurities or starting materials, providing an assessment of its purity based on the peak area at a relevant UV wavelength (e.g., 254 nm) or from the total ion chromatogram (TIC).

Part 3: Workflow Visualizations and Structural Confirmation

The following diagrams illustrate the logical flow of the analytical process, from sample preparation to final structural verification.

Caption: NMR spectroscopic workflow for structural elucidation.

Caption: LC-MS workflow for purity and molecular weight confirmation.

Conclusion

The structural confirmation of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate is achieved through a synergistic application of NMR spectroscopy and LC-MS. ¹H, ¹³C, and ¹⁹F NMR provide detailed connectivity and environmental information, confirming the core structure, the substitution pattern, and the presence of the trifluoromethyl group. High-resolution LC-MS validates the elemental composition and provides a reliable assessment of sample purity. The methodologies and predictive data presented in this guide serve as a robust framework for the characterization of this and structurally related molecules, ensuring the scientific integrity required for advanced research and drug development programs.

References

-

Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-411. [Link]

-

Emwas, A. H., Al-Harthi, S., & Kharbatia, N. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(7), 833. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Gómez-Pérez, A., & de la Mata, A. P. (2014). LC-MS metabolomics of polar compounds. TrAC Trends in Analytical Chemistry, 52, 94-105. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

Singh, B., & Kumar, A. (2016). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 7(5), 1-11. [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

SciSpace. (n.d.). Electrospray Ionization Mass Spectrometry for Determination of Noncovalent Interactions in Drug Discovery. [Link]

-

Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. [Link]

-

Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Hong Kong Medical Journal, 9(4), 284-290. [Link]

-

Kaltashov, I. A., & Eyles, S. J. (2005). Principles of Electrospray Ionization. In Mass Spectrometry in Biophysics (pp. 1-29). John Wiley & Sons, Inc. [Link]

-

Dias, D. A., Jones, O. A., Beale, D. J., Boughton, B. A., Benheim, D., Kouremenos, K. A., ... & Roessner, U. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 11(1), 245-253. [Link]

-

Mallajosyula, V. V., & Kumar, P. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC advances, 10(42), 25056-25061. [Link]

-

Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Essential parameters for structural analysis and dereplication by 1H NMR spectroscopy. Journal of natural products, 70(4), 638-648. [Link]

-

SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene. [Link]

-

Adcock, W., & Khor, T. C. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Magnetic Resonance in Chemistry, 23(2), 108-111. [Link]

-

University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

ResearchGate. (n.d.). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. [Link]

-

Sergeev, A. G., Schulz, T., Torborg, C., Spannenberg, A., Neumann, H., & Beller, M. (2009). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3-Source. Angewandte Chemie International Edition, 48(40), 7595-7599. [Link]

-

University of Calgary. (n.d.). H NMR Spectroscopy. [Link]

-

Sun, H., Ehlhardt, W. J., Kulanthaivel, P., & Yost, G. S. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(10), 1845-1851. [Link]

Sources

- 1. criver.com [criver.com]

- 2. omicsonline.org [omicsonline.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists | MDPI [mdpi.com]

- 5. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 13. scispace.com [scispace.com]

- 14. Electrospray ionisation mass spectrometry: principles and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Trifluoromethyl-Substituted Indolines in Modern Drug Discovery: A Technical Guide

Foreword: The Trifluoromethyl Group - A Game Changer in Medicinal Chemistry

The introduction of a trifluoromethyl (CF3) group into a pharmacologically active scaffold is a well-established strategy to enhance its therapeutic potential. This is due to the unique electronic properties of fluorine, which can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] When this powerful substituent is incorporated into the indoline nucleus—a privileged structure in numerous natural products and pharmaceuticals—the resulting trifluoromethyl-substituted indolines exhibit a remarkable spectrum of biological activities.[3][4] This guide provides an in-depth exploration of these activities, the underlying mechanisms, and the experimental methodologies used to evaluate them, tailored for researchers and professionals in drug development.

The Indoline Scaffold: A Foundation for Diverse Biological Activity

The indoline core, a saturated bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a versatile template for drug design. Its inherent structural features allow for three-dimensional diversity, enabling interactions with a wide array of biological targets. The biological activities of indolines are vast, ranging from anticancer to neuroprotective effects.[3][4][5]

Unveiling the Biological Landscape of Trifluoromethyl-Substituted Indolines

The strategic placement of a trifluoromethyl group on the indoline scaffold has led to the discovery of potent and selective agents in several therapeutic areas.

Anticancer Activity: A Prominent Therapeutic Avenue

Trifluoromethyl-substituted indolines have emerged as a promising class of anticancer agents.[6][7][8] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation and survival.

-

Tyrosine Kinase Inhibition: A significant number of 3-substituted indolin-2-ones, which can be considered derivatives of the indoline core, have been synthesized and shown to be potent inhibitors of various receptor tyrosine kinases (RTKs).[9] By modifying the substitution pattern, selectivity towards specific RTKs such as VEGF, EGF, and PDGF receptors can be achieved.[9] This targeted inhibition disrupts downstream signaling pathways crucial for tumor growth and angiogenesis.

-

Cytotoxicity against Resistant Cancer Cells: Certain CF3-substituted spirocyclic indolines have demonstrated promising activity against several cancer cell lines, including those resistant to standard chemotherapeutic agents like cisplatin.[6] This suggests that these compounds may overcome common mechanisms of drug resistance.

Table 1: Anticancer Activity of Representative Trifluoromethyl-Substituted Indolines

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

| Spirocyclic Indolines | Huh-7, A549, A549/DDP | Promising activity and selectivity | [6] |

| Mono(indolyl)-4-trifluoromethylpyridines | P388, A-549 | Potent cytotoxic activity | [7] |

| 3-Substituted Indolin-2-ones | Various | Submicromolar inhibition of RTKs | [9] |

Anti-inflammatory Effects through Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade. While non-selective COX inhibitors are effective, they are often associated with gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1. The discovery of selective COX-2 inhibitors has been a major advancement in anti-inflammatory therapy.

Substitution of the 2'-methyl group of the non-steroidal anti-inflammatory drug (NSAID) indomethacin with a trifluoromethyl group leads to a remarkable shift in selectivity towards COX-2.[10] This CF3-indomethacin analog demonstrates potent COX-2 inhibition with significantly reduced activity against COX-1.[10] This selectivity is attributed to the insertion of the trifluoromethyl group into a hydrophobic pocket present in the active site of COX-2 but not COX-1.[10]

Potential in Neurodegenerative Diseases

The ability of fluorine substitution to enhance blood-brain barrier permeability makes trifluoromethyl-substituted compounds attractive candidates for treating central nervous system (CNS) disorders.[11] While research in this area is still emerging for trifluoromethyl-substituted indolines specifically, the broader class of indole-based compounds has shown significant promise as anti-neurodegenerative agents.[5] The neuroprotective actions of some 2-CF3-indole derivatives with cinnamic amide moieties further underscore the potential of this scaffold in addressing neurodegenerative diseases.[10]

Enzyme Inhibition: Beyond COX-2

The inhibitory potential of trifluoromethyl-substituted indolines extends to other enzyme families. For instance, the incorporation of a trifluoromethyl group and an indoline residue into analogs of captopril, an angiotensin-converting enzyme (ACE) inhibitor, has been explored.[12] While this particular combination resulted in a less potent compound, it highlights the ongoing investigation into the diverse enzyme inhibitory activities of this class of molecules.[12]

Synthetic Strategies: Accessing Trifluoromethyl-Substituted Indolines

The synthesis of trifluoromethyl-substituted indolines can be achieved through various modern organic chemistry methodologies. A common approach involves the cyclization of appropriately substituted anilines.

A notable domino trifluoromethylation/cyclization strategy utilizes 2-alkynylanilines and a copper-based trifluoromethylating reagent (CuCF3) derived from fluoroform.[13][14] This method allows for the direct and regioselective construction of the 2-(trifluoromethyl)indole core, which can be subsequently reduced to the corresponding indoline.[13][14]

Another powerful technique is the palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, which provides access to a diverse range of trifluoromethyl-containing indoles and indolines.[1] The regioselectivity of this reaction can be controlled by the structure of the alkene substrate.[1]

Figure 1: A generalized workflow for the synthesis of trifluoromethyl-substituted indolines.

Experimental Protocols

Representative Synthesis of a 2-(Trifluoromethyl)indole via Domino Trifluoromethylation/Cyclization

This protocol is adapted from the work of Ye et al.[14]

Materials:

-

N-tosyl-2-alkynylaniline (1.0 equiv)

-

CuCF3 reagent (2.0 equiv)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.0 equiv)

-

Dichloromethane (DCM) as solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add N-tosyl-2-alkynylaniline (1.0 equiv) and the CuCF3 reagent (2.0 equiv).

-

Add anhydrous DCM as the solvent.

-

To the resulting suspension, add TMEDA (2.0 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for the time specified in the original literature (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.

In Vitro COX-1/COX-2 Inhibition Assay

This is a generalized protocol for evaluating the selective inhibitory activity of a test compound.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (trifluoromethyl-substituted indoline)

-

Assay buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In separate wells of a microplate, pre-incubate COX-1 or COX-2 with the test compound or vehicle control for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a defined period at 37°C to allow for the production of prostaglandins.

-

Terminate the reaction by adding a quenching solution (e.g., a strong acid).

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

The COX-2 selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Figure 2: Workflow for an in vitro COX inhibition assay.

Future Perspectives and Conclusion

The exploration of trifluoromethyl-substituted indolines in drug discovery is a vibrant and rapidly evolving field. The unique properties conferred by the trifluoromethyl group, combined with the privileged nature of the indoline scaffold, create a powerful platform for the development of novel therapeutics. Future research will likely focus on:

-

Expanding the structural diversity: The development of new synthetic methodologies will enable the synthesis of a wider range of trifluoromethyl-substituted indolines with diverse substitution patterns.

-

Elucidating novel mechanisms of action: Deeper investigations into the biological targets and signaling pathways modulated by these compounds will uncover new therapeutic opportunities.

-

Optimizing pharmacokinetic properties: Fine-tuning the physicochemical properties of lead compounds will be crucial for improving their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).

References

-

He, Z., Li, F., & Zhu, Q. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 13(12), 3467–3473. [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]

-

Wang, F., et al. (2021). The eco-friendly electrosynthesis of trifluoromethylated spirocyclic indolines and their anticancer activity. Organic & Biomolecular Chemistry. [Link]

-

Gellis, A., et al. (2001). Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents. Bioorganic & Medicinal Chemistry, 9(7), 1773-80. [Link]

-

Kalgutkar, A. S., et al. (2000). The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. Journal of Medicinal Chemistry, 43(15), 2860-70. [Link]

-

Journal of Fluorine Chemistry. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

-

Shapiro, G., & Swepston, P. (1993). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Journal of Enzyme Inhibition, 7(1), 53-65. [Link]

-

ResearchGate. (n.d.). Drugs with a trifluoromethyl substituent used as anticancer agents. [Link]

-

Expert Opinion on Drug Discovery. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. [Link]

-

ResearchGate. (n.d.). Selected examples of biologically active indolines and 2,3-dihydrobenzofurans. [Link]

-

Molecules. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. [Link]

-

ResearchGate. (n.d.). Some indole based anticancer agents. [Link]

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-603. [Link]

Sources

- 1. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents | Semantic Scholar [semanticscholar.org]

- 6. The eco-friendly electrosynthesis of trifluoromethylated spirocyclic indolines and their anticancer activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

Navigating Drug Discovery with a Key Building Block: A Technical Guide to Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate

For Immediate Release

Shanghai, China – January 5, 2026 – In the intricate landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This technical guide delves into the properties and potential applications of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate , a fluorinated heterocyclic compound identified by CAS number 1260676-89-8. This document serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development, offering insights into its significance, potential synthetic utility, and the broader context of its application in creating next-generation pharmaceuticals.

Introduction: The Strategic Importance of Fluorinated Heterocycles

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The trifluoromethyl group (–CF₃), in particular, is a bioisostere of the methyl group but with significantly different electronic properties, offering a powerful tool for lead optimization. When integrated into a privileged scaffold like the oxindole core, the resulting molecule becomes a highly valuable intermediate for the synthesis of a diverse array of biologically active compounds.

Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate stands as a prime example of such a strategic building block. Its inherent structural features—a reactive oxindole nucleus, a trifluoromethyl group for enhanced pharmacological properties, and a methyl ester for further chemical modification—position it as a versatile starting material in the synthesis of complex molecules targeting a range of diseases.

Physicochemical Properties and Structural Features

A thorough understanding of a starting material's properties is the foundation of its effective application in synthesis. Below is a summary of the key physicochemical characteristics of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate.

| Property | Value | Source |

| CAS Number | 1260676-89-8 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₁H₈F₃NO₃ | Chemical Supplier Catalogs |

| Molecular Weight | 259.18 g/mol | Chemical Supplier Catalogs |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge of similar compounds |

The trifluoromethyl group at the 7-position of the oxindole ring is expected to influence the acidity of the N-H proton, potentially impacting its reactivity in N-alkylation or N-arylation reactions. The methyl ester at the 4-position provides a handle for various chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

Synthetic Utility and Potential Applications in Medicinal Chemistry

While specific, publicly available synthesis protocols for Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate are not detailed in the searched literature, its primary value lies in its role as a key intermediate. The oxindole scaffold is a core component of numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For instance, the related compound, Methyl 2-oxoindoline-6-carboxylate, is a known key intermediate in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor.

Based on established organic chemistry principles, Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate can be envisioned as a precursor to a variety of pharmacologically relevant structures.

Knoevenagel Condensation for the Synthesis of Kinase Inhibitors

A common and powerful reaction for functionalizing the 3-position of the oxindole ring is the Knoevenagel condensation. This reaction involves the condensation of the active methylene group at the 3-position with an aldehyde or ketone, typically under basic conditions. This approach is frequently used to synthesize substituted 3-ylideneoxindoles, a key pharmacophore in many kinase inhibitors.

Hypothetical Experimental Protocol: Synthesis of a 3-Ylideneoxindole Derivative

-

To a solution of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate (1.0 eq.) in a suitable solvent (e.g., ethanol or isopropanol) is added a substituted aromatic aldehyde (1.1 eq.). The choice of aldehyde is critical and would be guided by the specific kinase target.

-

A catalytic amount of a base, such as piperidine or pyrrolidine (0.1-0.2 eq.), is added to the reaction mixture.

-

The mixture is heated to reflux and monitored by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to afford the desired 3-ylideneoxindole derivative.

This synthetic route opens the door to a wide range of potential kinase inhibitors, with the trifluoromethyl group enhancing their pharmacological profile.

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor candidate.

N-Functionalization for Modulating Physicochemical Properties

The nitrogen atom of the oxindole ring offers another site for chemical modification. N-alkylation or N-arylation can significantly impact the molecule's solubility, lipophilicity, and interaction with its biological target.

Caption: Potential synthetic transformations of the core intermediate.

Broader Therapeutic Potential

Beyond kinase inhibition, the trifluoromethyl-substituted oxindole scaffold holds promise in other therapeutic areas. Indole and oxindole derivatives have been investigated for their potential as:

-

Antimicrobial agents: The structural features of these compounds can be tuned to interact with essential microbial enzymes.

-

Antiviral compounds: Certain indole alkaloids have demonstrated activity against a range of viruses.

-

CNS-active agents: The ability of small molecules to cross the blood-brain barrier is crucial for treating neurological disorders, and the lipophilicity imparted by the trifluoromethyl group can be advantageous in this context.

Conclusion and Future Outlook

Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate is a strategically designed chemical intermediate with significant potential in drug discovery and development. While specific, detailed experimental protocols and biological data for its direct derivatives are not yet widely available in the public domain, its structural analogy to key intermediates for approved drugs, combined with the known benefits of the trifluoromethyl group, strongly suggests its utility.

As the quest for novel and more effective therapeutics continues, the intelligent design and application of such building blocks will be instrumental. Further research and publication of experimental data related to this compound are eagerly anticipated and will undoubtedly unlock new avenues for the development of innovative medicines. Researchers are encouraged to explore the synthetic possibilities offered by this versatile molecule in their pursuit of treatments for cancer, infectious diseases, and neurological disorders.

References

Due to the lack of specific literature citing CAS number 1260676-89-8, a formal reference list with clickable URLs cannot be provided at this time. The information presented is based on general principles of medicinal chemistry and organic synthesis, as well as data aggregated from chemical supplier databases.

A Technical Guide to Methyl 2-oxo-7-(trifluoromethyl)-1,3-dihydroindole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential

Abstract

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's pharmacological profile by improving metabolic stability, lipophilicity, and target binding affinity.[4][5][6] This guide provides a comprehensive technical overview of the novel compound, methyl 2-oxo-7-(trifluoromethyl)-1,3-dihydroindole-4-carboxylate. As direct experimental data for this specific molecule is not widely available, this document synthesizes information from structurally related analogs and established synthetic methodologies to present a scientifically grounded perspective on its properties, a plausible synthetic route, and its potential as a therapeutic agent, particularly as a kinase inhibitor.

Introduction: The Strategic Combination of the Oxindole Core and Trifluoromethyl Group

The 2-oxindole nucleus is a cornerstone in drug discovery, recognized for its broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][7] Several FDA-approved drugs, such as Sunitinib and Nintedanib, feature the oxindole core and function as multi-targeted tyrosine kinase inhibitors.[8][9] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10][11]

The trifluoromethyl group is a bioisostere often used to replace methyl or chloro groups in drug candidates.[12] Its strong electron-withdrawing nature and high metabolic stability can lead to improved pharmacokinetic and pharmacodynamic properties.[5][6][13] The convergence of the proven oxindole scaffold with the beneficial attributes of the trifluoromethyl group in methyl 2-oxo-7-(trifluoromethyl)-1,3-dihydroindole-4-carboxylate suggests a high potential for this molecule as a novel therapeutic agent. This guide will explore this potential, beginning with its fundamental chemical properties.

Physicochemical Properties and Structural Analysis

While experimental data for the title compound is scarce, we can infer its key properties based on its constituent parts. The structure combines the rigid, heterocyclic oxindole system with a trifluoromethyl group at the 7-position and a methyl carboxylate at the 4-position.

| Property | Estimated Value | Rationale |

| Molecular Formula | C11H8F3NO3 | Based on structural components. |

| Molecular Weight | 259.18 g/mol | Calculated from the molecular formula. |

| LogP (Lipophilicity) | ~2.5 - 3.5 | The oxindole core is moderately lipophilic. The CF3 group significantly increases lipophilicity.[4][6] |

| Hydrogen Bond Donors | 1 (N-H of the lactam) | The amide nitrogen can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 (C=O of lactam, two oxygens of the ester) | The carbonyl and ester oxygens can accept hydrogen bonds. |

| Metabolic Stability | High (predicted) | The C-F bonds are exceptionally strong, making the CF3 group resistant to metabolic degradation.[5] |

The positioning of the electron-withdrawing trifluoromethyl group at C7 and the methyl carboxylate at C4 is expected to influence the electronic distribution of the aromatic ring, which can be critical for molecular recognition by biological targets.

Proposed Synthetic Pathway

The synthesis of substituted 2-oxindoles can be achieved through various strategies, including the intramolecular cyclization of haloacetanilides or the oxidation of corresponding indoles.[14][15][16] For the target molecule, a plausible and efficient route would involve the construction of the trifluoromethylated aniline precursor followed by cyclization to form the oxindole ring.

The proposed multi-step synthesis is outlined below. This pathway leverages established methods for trifluoromethylation of aromatic compounds and subsequent cyclization to build the oxindole core.[17][18][19]

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Template for Synthesis

Step 1: Esterification of 2-Amino-3-(trifluoromethyl)benzoic acid

-

To a solution of 2-amino-3-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-amino-3-(trifluoromethyl)benzoate .

Step 2: Acylation of Methyl 2-amino-3-(trifluoromethyl)benzoate

-

Dissolve Methyl 2-amino-3-(trifluoromethyl)benzoate (1.0 eq) in dichloromethane (10 vol) and cool to 0 °C.

-

Add a base such as triethylamine (1.2 eq), followed by the dropwise addition of chloroacetyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to afford Methyl 2-(2-chloroacetamido)-3-(trifluoromethyl)benzoate .

Step 3: Intramolecular Cyclization

-

Several methods for intramolecular cyclization of haloacetanilides can be employed, including palladium-catalyzed Heck-type reactions or Friedel-Crafts alkylation.[14]

-

For a Friedel-Crafts approach, treat Methyl 2-(2-chloroacetamido)-3-(trifluoromethyl)benzoate (1.0 eq) with a Lewis acid such as aluminum chloride (1.5 eq) in an inert solvent like nitrobenzene.

-

Heat the reaction mixture to 80-100 °C and stir for 6-8 hours.

-

Cool the reaction and carefully quench by pouring it onto ice-water.

-

Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain Methyl 2-oxo-7-(trifluoromethyl)-1,3-dihydroindole-4-carboxylate .

Hypothesized Biological Activity and Mechanism of Action

The oxindole scaffold is a well-established pharmacophore for kinase inhibition.[9][11] Many oxindole-based inhibitors are ATP-competitive, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of substrate proteins. The trifluoromethyl group can enhance this binding through favorable interactions within the active site and by increasing the compound's residence time due to its metabolic stability.[4][6]

It is hypothesized that methyl 2-oxo-7-(trifluoromethyl)-1,3-dihydroindole-4-carboxylate will act as a Type I kinase inhibitor, targeting the ATP-binding site of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, or FGFR, which are often implicated in cancer progression.[20]

Caption: Hypothesized competitive inhibition of a kinase by the title compound.

Protocol for In Vitro Kinase Inhibition Assay (General Template)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a target kinase using a luminescence-based assay that measures ATP consumption.[21][22][23][24][25]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Dilute the target kinase and its specific substrate to optimal concentrations in the kinase buffer.

-

Prepare a 10-point serial dilution of methyl 2-oxo-7-(trifluoromethyl)-1,3-dihydroindole-4-carboxylate in DMSO, starting from a high concentration (e.g., 100 µM).

-

Prepare an ATP solution in kinase buffer at a concentration close to the Km for the target kinase.

-

-

Assay Procedure:

-

In a 384-well plate, add the kinase, substrate, and the serially diluted inhibitor (or DMSO for control).

-

Incubate at room temperature for 15-30 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

-

-

Detection:

-

Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Future Directions and Conclusion

Methyl 2-oxo-7-(trifluoromethyl)-1,3-dihydroindole-4-carboxylate represents a promising, yet underexplored, molecule at the intersection of two powerful concepts in medicinal chemistry. The guide has provided a robust, scientifically-grounded framework for its synthesis and evaluation.

Future work should focus on the successful synthesis and characterization of this compound. Following this, comprehensive screening against a panel of cancer-relevant kinases is warranted to identify its primary targets. Subsequent structure-activity relationship (SAR) studies, involving modifications at the N1 position of the oxindole and the ester at C4, could lead to the optimization of potency and selectivity.

References

- 1. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. worldscientific.com [worldscientific.com]

- 11. Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 20. tdcommons.org [tdcommons.org]

- 21. benchchem.com [benchchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Oxindole Carboxylate Derivatives

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxindole scaffold, a bicyclic structure featuring a fused benzene and pyrrolidone ring, stands as a "privileged" core in medicinal chemistry.[1] Its prevalence in a multitude of natural alkaloids and synthetically derived compounds with potent pharmacological activities has cemented its importance in drug discovery.[2][3][4] This guide provides a comprehensive exploration of the discovery and historical evolution of a key subclass: oxindole carboxylate derivatives. We trace the synthetic journey from foundational, classical methods to the advent of sophisticated catalytic systems that offer unparalleled efficiency and stereocontrol. By explaining the causality behind experimental choices and detailing key protocols, this document serves as a technical resource for professionals seeking to understand, innovate, and leverage the rich chemistry of this essential heterocyclic motif.

Chapter 1: The Oxindole Scaffold: A Cornerstone of Bioactive Molecules

The oxindole, or 2-indolone, is an aromatic heterocyclic organic compound first isolated from the cat's claw plant (Uncaria tomentosa), a vine native to the Amazon rainforest.[2][3][4] This natural origin foreshadowed the vast therapeutic potential locked within its deceptively simple structure.[2] The oxindole core is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-HIV, antimicrobial, and kinase inhibitory properties.[2][3][4][5]

The chemical reactivity of the oxindole is centered around several key positions: the nitrogen atom (N1), the aromatic ring (C4-C7), and, most critically, the methylene group at the C3 position. The C3 position is prochiral and its substitution is a pivotal strategy in modulating biological efficacy. The introduction of a carboxylate group at this position, or on other parts of the scaffold, not only influences the molecule's electronic properties and binding interactions but also serves as a versatile synthetic handle for further elaboration, making the study of oxindole carboxylates a particularly fruitful area of research.

Chapter 2: Foundational Syntheses of the Oxindole Core

The initial forays into oxindole chemistry were marked by classical name reactions that, while foundational, often required harsh conditions and offered limited substrate scope. Understanding these early methods provides crucial context for the innovations that followed.